molecular formula C17H17N3O4S B3009257 N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946217-82-9

N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B3009257
CAS No.: 946217-82-9
M. Wt: 359.4
InChI Key: CYRSTQQJWJNGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxol group linked via a sulfanyl-acetamide bridge to a tetrahydroquinazolinone core. Structural characterization of such molecules often employs tools like SHELXL for crystallographic refinement, ensuring accurate determination of bond lengths and angles .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-15(18-10-5-6-13-14(7-10)24-9-23-13)8-25-16-11-3-1-2-4-12(11)19-17(22)20-16/h5-7H,1-4,8-9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRSTQQJWJNGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may interact with various biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 373.48 g/mol. The compound consists of a benzodioxole moiety and a quinazoline derivative, which are known for their diverse pharmacological properties.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study involving various quinazoline compounds demonstrated their effectiveness against multiple cancer cell lines, including non-small cell lung cancer (NCI-H522) and ovarian cancer (OVCAR-3). The compound's mechanism of action may involve the inhibition of specific kinases or other molecular targets associated with tumor growth and proliferation .

Antimicrobial Properties

Quinazolines have also been evaluated for their antimicrobial activity. Some derivatives have shown promising results against bacterial strains, suggesting that modifications to the quinazoline structure can enhance their effectiveness as antimicrobial agents. The presence of the benzodioxole moiety may contribute to this activity by influencing the compound's interaction with microbial targets .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, certain quinazoline derivatives have been identified as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP1), which plays a role in mineralization processes in the body. Inhibition of such enzymes could have therapeutic implications for diseases related to mineralization disorders .

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds structurally related to this compound:

  • Anticancer Efficacy : A series of novel quinazoline derivatives were synthesized and tested for anticancer activity. One compound exhibited a GI50 value of 0.34 µM against NCI-H522 cells, indicating potent growth inhibition .
  • Antimicrobial Screening : Quinazoline derivatives were screened against various bacterial strains, with some showing significant inhibition at low micromolar concentrations. This highlights the potential for developing new antimicrobial agents based on this scaffold .
  • Enzyme Inhibition Studies : A study focused on synthesizing novel quinazoline sulfamide derivatives found that several compounds had Ki values below 105 nM against human NPP1, suggesting strong inhibitory effects that could be beneficial in treating related disorders .

Data Table: Summary of Biological Activities

Activity Type Target/Cell Line IC50/GI50 Reference
AnticancerNCI-H522 (Lung Cancer)0.34 µM
AntimicrobialVarious Bacterial StrainsLow µM
Enzyme InhibitionNPP1Ki < 105 nM

Comparison with Similar Compounds

Anti-Exudative Acetamide Derivatives

A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . In contrast, the target compound’s tetrahydroquinazolinone core may modulate cyclooxygenase (COX) inhibition differently due to its unique hydrogen-bonding capacity and steric profile.

Benzothiazole-Tetrazole Hybrids

The compound N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide () replaces benzodioxol with benzothiazole and incorporates a tetrazole group. Key differences include:

  • Molecular Weight: 445.49 g/mol (target) vs.
  • Bioactivity: Tetrazole groups often enhance metabolic stability but may reduce solubility compared to quinazolinones.

Oxadiazole-Indole Derivatives

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () exhibit distinct heterocyclic cores (oxadiazole vs. quinazolinone). Mass spectrometry data (e.g., m/z 378 [M]+) suggest fragmentation patterns influenced by the oxadiazole ring, which may correlate with stability under physiological conditions .

Quinazolinone Substitution Variants

The analog N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS 438593-45-4, ) shares the benzodioxol and sulfanyl-acetamide motifs but differs in quinazolinone substitution (4-methylphenyl vs. tetrahydro ring).

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound Tetrahydroquinazolinone Benzodioxol, sulfanyl-acetamide 445.49 Inferred COX modulation
Triazole Derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl-acetamide ~300–350 (estimated) Anti-exudative
Benzothiazole-Tetrazole Benzothiazole Mesitylamino, tetrazole >500 (estimated) Unreported
Oxadiazole-Indole 1,3,4-Oxadiazole Indol-3-ylmethyl 378 (M)+ Potential CNS activity
Methylphenyl Quinazolinone Dihydroquinazolinone 4-Methylphenyl, sulfanyl-acetamide Similar to target Unreported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.